molecular formula C16H25N3O3 B2567109 ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1286711-98-5

ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2567109
CAS No.: 1286711-98-5
M. Wt: 307.394
InChI Key: GRTDKLBUROWDJG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring, an imidazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted esters with various functional groups.

Scientific Research Applications

Ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural product analogs and synthetic drugs.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The imidazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, influencing neurological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-(1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Similar structure but lacks the 2-methyl group on the imidazole ring.

    Methyl 4-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-(4-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl)-4-oxobutanoate: Similar structure but with a different position of the imidazole moiety.

Uniqueness

This compound is unique due to the specific positioning of the imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-3-22-16(21)5-4-15(20)18-9-6-14(7-10-18)12-19-11-8-17-13(19)2/h8,11,14H,3-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDKLBUROWDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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